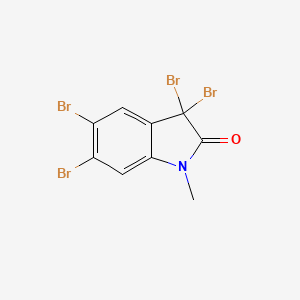
3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one: is a brominated indole derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the bromination of 1-methyl-1,3-dihydro-2H-indol-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of less brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its brominated structure enhances its biological activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
2H-Indol-2-one, 1,3-dihydro-: This compound shares a similar indole structure but lacks the bromine atoms, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with distinct biological activities, primarily as a plant hormone.
Uniqueness: 3,3,5,6-Tetrabromo-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its high degree of bromination, which significantly enhances its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
25055-56-5 |
|---|---|
Fórmula molecular |
C9H5Br4NO |
Peso molecular |
462.76 g/mol |
Nombre IUPAC |
3,3,5,6-tetrabromo-1-methylindol-2-one |
InChI |
InChI=1S/C9H5Br4NO/c1-14-7-3-6(11)5(10)2-4(7)9(12,13)8(14)15/h2-3H,1H3 |
Clave InChI |
VOLXTVMEKGIBON-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C(C1=O)(Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



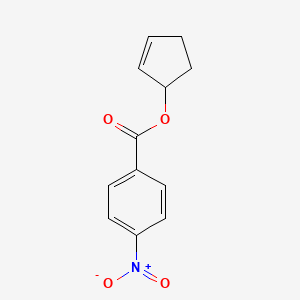

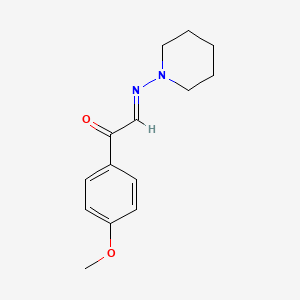
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

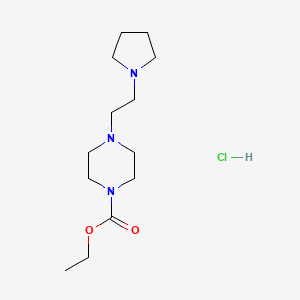
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
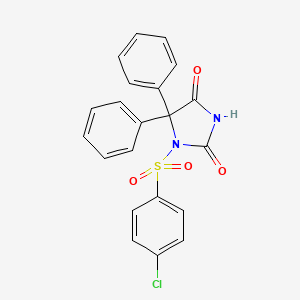

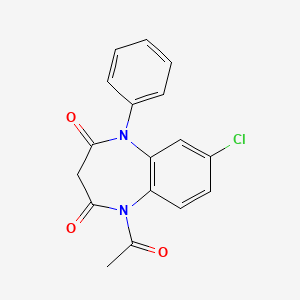
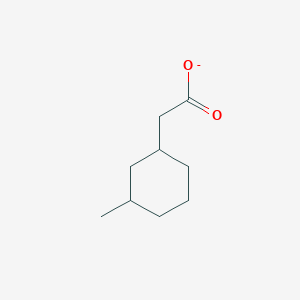
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

